N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O3, with a molecular weight of approximately 420.47 g/mol. The compound features a unique structure that includes a pyrazole ring and a quinazoline moiety, both of which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H24N4O3 |
Molecular Weight | 420.47 g/mol |
LogP | 3.5 |
PSA (Polar Surface Area) | 75.23 Ų |
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and quinazoline derivatives exhibit significant anticancer activity. For instance, one study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion has shown promising results in preliminary assays against breast and colon cancer cells.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro studies have reported its effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with IC50 values in the low micromolar range . These findings suggest potential applications in treating parasitic infections.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. Pyrazole derivatives have been recognized for their ability to act as inhibitors of various kinases involved in cancer progression . Additionally, the presence of the quinazoline moiety may enhance its binding affinity to target proteins.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally similar to our compound. Results indicated that while some derivatives exhibited significant cytotoxicity against cancer cells, others maintained selectivity with minimal effects on normal cells .
- Antiparasitic Efficacy : In a comparative study, several compounds were tested against Leishmania species. The compound demonstrated superior activity compared to standard treatments, indicating its potential as a novel therapeutic agent .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance solubility could improve bioavailability for clinical use .
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-22(9-10-27-15-24-19-6-2-1-5-18(19)23(27)30)26-16-11-25-28(12-16)13-17-14-31-20-7-3-4-8-21(20)32-17/h1-8,11-12,15,17H,9-10,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECNJVOMSFZZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。